Product packaging for o,o'-Bismyristoyl thiamine disulfide(Cat. No.:)

o,o'-Bismyristoyl thiamine disulfide

Cat. No.: B1225694
M. Wt: 983.4 g/mol
InChI Key: QSUMOFFIFUIECG-CMYVUFFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o,o'-Bismyristoyl thiamine disulfide is a synthetic, allosteric derivative of thiamine (vitamin B1) that has demonstrated significant antiviral research applications. This compound is reported to suppress the replication of HIV-1 laboratory and primary isolates, as well as simian immunodeficiency virus (SIV), in vitro studies . Its primary mechanism of action is through the prevention of nuclear translocation of two key proteins: the HIV-1 transactivator (Tat) and the cellular transcriptional nuclear factor-kappa B (NF-κB) . By inhibiting these critical pathways, the compound effectively disrupts viral gene expression and replication. The proposed mechanism involves an allosteric transition from its protodrug form to a reactive twisted disulfide structure, which is key to its bioactivity . With a molecular formula of C52H86N8O6S2, this molecule is characterized by its disulfide bond and myristoyl esterifications, which enhance its properties . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H86N8O6S2 B1225694 o,o'-Bismyristoyl thiamine disulfide

Properties

Molecular Formula

C52H86N8O6S2

Molecular Weight

983.4 g/mol

IUPAC Name

[(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-tetradecanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] tetradecanoate

InChI

InChI=1S/C52H86N8O6S2/c1-7-9-11-13-15-17-19-21-23-25-27-29-49(63)65-33-31-47(41(3)59(39-61)37-45-35-55-43(5)57-51(45)53)67-68-48(42(4)60(40-62)38-46-36-56-44(6)58-52(46)54)32-34-66-50(64)30-28-26-24-22-20-18-16-14-12-10-8-2/h35-36,39-40H,7-34,37-38H2,1-6H3,(H2,53,55,57)(H2,54,56,58)/b47-41+,48-42+

InChI Key

QSUMOFFIFUIECG-CMYVUFFQSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC/C(=C(\N(C=O)CC1=CN=C(N=C1N)C)/C)/SS/C(=C(/N(C=O)CC2=CN=C(N=C2N)C)\C)/CCOC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)CCCCCCCCCCCCC

Synonyms

BMT-disulfide
O,O'-bismyristoyl thiamine disulfide

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications for Research Applications

Strategies for Disulfide Bond Formation in Thiamine (B1217682) Derivatives

The foundational step in synthesizing o,o'-Bismyristoyl thiamine disulfide is the formation of its core structure, thiamine disulfide. This transformation hinges on the unique chemistry of thiamine's thiazole (B1198619) ring. Under slightly alkaline conditions (pH > 7.0), the thiazole ring can undergo a reversible opening to generate a thiol (or sulfhydryl, -SH) form. nih.govresearchgate.net This thiol intermediate is the key to forming the disulfide bond (-S-S-). Once formed, this thiol-bearing molecule can be oxidized, coupling two molecules together to create the symmetrical thiamine disulfide. nih.gov

Several oxidative strategies have been developed to achieve this transformation efficiently.

Direct Oxidation: Common oxidizing agents can be employed to facilitate the disulfide bond formation. For instance, reacting thiamine with agents like hydrogen peroxide (H₂O₂) or an iodine/potassium iodide solution in an alkaline medium effectively yields thiamine disulfide. A patented method specifies the use of 34% hydrogen peroxide at a controlled temperature of 10–15°C to complete the reaction within an hour.

Reaction with Thiosulfate (B1220275) Compounds: An alternative, industrially advantageous method involves reacting a thiamine salt with an organic thiosulfate compound (a Bunte salt) in an alkaline aqueous solvent. google.comwipo.int This approach avoids the isolation of the potentially unstable thiol intermediate.

Other Reagents: The reaction of a thiamine-derived thiol with 1-chlorobenzotriazole (B28376) has also been reported as a method to produce the disulfide without significant formation of other byproducts.

The choice of method depends on the desired scale, yield, and purity requirements. The stability of the disulfide bond is crucial; it is relatively stable but can be cleaved reductively by biological thiols like glutathione (B108866), a process relevant to its mechanism of action in biological systems. nih.govnih.gov

Table 1: Comparative Overview of Disulfide Bond Formation Methods for Thiamine Derivatives

Method Key Reagents Typical Conditions Notes
Direct Oxidation Thiamine HCl, NaOH, H₂O₂ Alkaline pH, 10-15°C A common and direct laboratory-scale method.
Iodine Oxidation Thiamine HCl, NaOH, I₂/KI Alkaline solution A classic method for thiol oxidation.
Thiosulfate Reaction Thiamine salt, Organic Thiosulfate (R-SSO₃M), Alkali Aqueous solvent, controlled pH Described as an efficient process for industrial applications, can produce high yields. google.comwipo.int

| Chlorobenzotriazole | Thiamine-thiol, 1-chlorobenzotriazole | --- | Reported to yield the disulfide with minimal side products. |

Esterification Techniques for Myristoyl Chain Integration

Following the synthesis of thiamine disulfide, the next critical step is the integration of two myristoyl chains. Myristic acid (tetradecanoic acid) is a 14-carbon saturated fatty acid. wikipedia.org Its attachment via ester bonds to the primary hydroxyl (-OH) groups on the hydroxyethyl (B10761427) side chains of thiamine disulfide creates this compound. This modification drastically increases the molecule's lipophilicity, a key feature for its intended research applications.

The esterification is typically achieved through acylation. This involves reacting the hydroxyl groups of thiamine disulfide with an activated form of myristic acid.

Acylation with Acid Halides or Anhydrides: A standard method for ester formation is the use of a highly reactive acylating agent. Myristoyl chloride or myristic anhydride (B1165640) can be reacted with thiamine disulfide in the presence of a base. The base acts as an acid scavenger, neutralizing the HCl or myristic acid byproduct formed during the reaction. This methodology is analogous to the synthesis of O-benzoylthiamine disulfide, where thiamine disulfide is treated with benzoyl halide or benzoic anhydride. google.com

Direct Esterification: While less common for this specific synthesis due to the conditions required, direct esterification involves heating the alcohol (thiamine disulfide) with the carboxylic acid (myristic acid) in the presence of a strong acid catalyst. The kinetics of such reactions, for example between myristic acid and various alcohols using catalysts like p-toluene sulphonic acid, have been studied and generally follow first-order kinetics. researchgate.net

The successful integration of the two long myristoyl chains results in a highly lipid-soluble molecule, fundamentally altering its physical properties compared to the water-soluble thiamine hydrochloride. patsnap.com

Table 2: Potential Reagents for Myristoyl Chain Esterification

Acylating Agent Reagent Type Typical Reaction Conditions
Myristoyl Chloride Acid Halide Requires an inert solvent and a base (e.g., pyridine, triethylamine) to neutralize HCl byproduct.
Myristic Anhydride Acid Anhydride Often requires a catalyst (e.g., DMAP) and a base.

Optimization of Synthetic Pathways for Research Purity and Yield

Achieving high purity and yield for this compound for research purposes requires careful optimization of the entire synthetic pathway. Key parameters include pH, temperature, solvent system, and purification methods.

For the initial disulfide bond formation, pH control is paramount. The thiazole ring opening is favored in alkaline environments, with some patented processes specifying a pH range of 11.0 to 11.5 to maximize the reaction rate. researchgate.netgoogle.com The reaction temperature is also managed to control the reaction time and minimize the formation of degradation products. google.com

The choice of solvent plays a significant role in both the reaction and the purification. Some procedures utilize a two-phase system, such as chloroform (B151607) and water, which can aid in the crystallization and isolation of the product in a stable form. google.com In the thiosulfate-based method for disulfide formation, a key optimization involves adding an inorganic salt to the aqueous reaction mixture upon completion. This saturates the solution and has been found to dramatically improve the yield by forcing the precipitation of the highly pure crystalline product. google.com

Purification of the final lipophilic product, this compound, relies on its altered solubility. It can be separated from water-soluble precursors and reagents through extraction and crystallization. Chromatographic techniques, such as column chromatography with silica (B1680970) gel, are essential for removing any remaining impurities and achieving the high purity required for research-grade applications. nih.gov

Production of Radiolabeled this compound for Mechanistic Studies

For in-depth mechanistic studies, such as tracing the absorption, distribution, metabolism, and excretion (ADME) of a compound, radiolabeled analogues are indispensable tools. The production of radiolabeled this compound would involve incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into its structure.

There are several feasible strategies for this synthesis:

Labeling the Myristoyl Chains: The most direct approach would be to use [¹⁴C]-myristic acid as the acylating agent in the esterification step. This would label the fatty acid portions of the molecule, allowing researchers to track their fate.

Labeling the Thiamine Backbone: Alternatively, the thiamine core itself could be labeled. This would require starting the synthesis with a custom-synthesized thiamine precursor containing a ¹⁴C atom in either the pyrimidine (B1678525) or thiazole ring.

The synthetic route would largely mirror the non-labeled pathway, but would be conducted in specialized radiochemistry laboratories equipped to handle radioactive materials safely. The scale of the synthesis is typically much smaller, and purification steps are rigorously monitored using radio-detection techniques (e.g., radio-HPLC or thin-layer chromatography with phosphor-imaging) to ensure both chemical and radiochemical purity. The final product's specific activity (a measure of radioactivity per amount of substance) would be determined, which is a critical parameter for quantitative biological experiments.

Analytical Validation of Synthetic Products for Research Grade Applications

To ensure that a synthesized batch of this compound is suitable for research applications, its identity, purity, and structural integrity must be rigorously confirmed through a combination of analytical techniques. nih.gov

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A reversed-phase HPLC method, likely using a C18 column, can effectively separate the lipophilic final product from any hydrophilic starting materials or polar byproducts. eijppr.com Purity is determined by integrating the area of the product peak relative to all other peaks detected, typically by a UV detector set at a wavelength where the thiamine moiety absorbs (e.g., ~254 nm). For methods to be considered reliable, they must be validated according to established guidelines (like ICH) for parameters such as linearity, precision, and accuracy. eijppr.comresearchgate.net

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For this compound (C₂₄H₃₄N₈O₄S₂), the expected exact mass is 562.2144 g/mol . massbank.eu High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, providing strong evidence for the correct elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, offering further structural confirmation by matching the fragmentation pattern to the expected structure. massbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of every hydrogen and carbon atom in the molecule. nih.gov This allows for confirmation of the thiamine disulfide backbone, the presence and structure of the two myristoyl chains, and the location of the ester linkages. chemicalbook.com

Together, these methods provide a comprehensive analytical profile, ensuring that the material is of the required identity and purity for use in scientific research.

Table 3: Key Analytical Techniques for Validation of this compound

Technique Purpose Information Provided
HPLC Purity Assessment & Quantification Percentage purity, detection of impurities, retention time. eijppr.com
Mass Spectrometry (MS) Identity Confirmation Molecular weight, elemental formula (with HRMS), structural fragments (with MS/MS). massbank.eu

| NMR Spectroscopy | Structure Elucidation | Detailed molecular structure, confirmation of covalent bonds and functional groups. nih.govchemicalbook.com |

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Thiamine
Thiamine disulfide
Thiamine hydrochloride
Myristic acid (tetradecanoic acid)
Myristoyl chloride
Myristic anhydride
O-benzoylthiamine disulfide
Benzoyl halide
Benzoic anhydride
Hydrogen peroxide
Glutathione
1-chlorobenzotriazole
Chloroform

Biochemical and Molecular Mechanisms of Action in Research Models

Cellular Uptake and Intracellular Distribution Mechanisms

The physical and chemical properties of a thiamine (B1217682) derivative dictate its mechanism of entry into cells. The lipophilicity conferred by the myristoyl groups is the defining feature for o,o'-Bismyristoyl thiamine disulfide's cellular uptake.

Unlike thiamine itself, which is water-soluble and requires specific transporters to cross cell membranes, lipophilic thiamine derivatives are designed to be insoluble in water and soluble in lipids. nih.gov This property allows them to readily diffuse through the lipid bilayer of plasma membranes. nih.gov Derivatives such as S-benzoylthiamine (the active metabolite of benfotiamine) and other disulfide derivatives like sulbutiamine (B1681778) and fursultiamine (B1674287) cross membranes via simple diffusion. nih.govmdpi.com The two myristoyl fatty acid chains on this compound would make it a highly lipophilic molecule, enabling it to easily pass through cell membranes without the need for energy or a carrier protein.

The uptake of this compound is achieved through non-carrier mediated transport, a direct consequence of its ability to passively diffuse across membranes. nih.gov This stands in contrast to natural thiamine, which relies on high-affinity transporters like thiamine transporter-1 (ThTr1) and thiamine transporter-2 (ThTr2). nih.govnih.gov These transporters are saturable and can be a rate-limiting factor in thiamine absorption and cellular uptake. researchgate.netnih.gov By avoiding this transport system, lipophilic prodrugs can achieve higher intracellular concentrations of thiamine more rapidly. nih.govnih.gov This non-carrier mediated mechanism is fundamental to the enhanced bioavailability and therapeutic potential of synthetic, lipid-soluble thiamine derivatives. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
Thiamine Vitamin B1
Thiamine Monophosphate ThMP
Thiamine Diphosphate (B83284) / Thiamine Pyrophosphate ThDP / TPP
Thiamine Triphosphate ThTP
O,S-dibenzoylthiamine / Dibenzoylthiamine DBT
Benfotiamine (B1667992) BFT
S-benzoylthiamine S-BT
Sulbutiamine SuBT
Fursultiamine / Thiamine tetrahydrofurfuryl disulfide TTFD
Glutathione (B108866) GSH
Thiamine transporter-1 ThTr1

Subcellular Localization in Research Models

The distribution of thiamine derivatives within a cell is critical to understanding their function, particularly in metabolically active tissues like the brain. Research on sulbutiamine (isobutyrylthiamine disulfide), a structurally similar thiamine disulfide derivative, provides insight into how these lipophilic compounds and their metabolites are compartmentalized. nih.gov

Following administration of radiolabeled sulbutiamine in rat models, distinct pools of its key metabolite, thiamine diphosphate (ThDP), were identified in various subcellular fractions of the brain. nih.gov The highest concentrations of ThDP were found in the mitochondrial and synaptosomal fractions. nih.gov Conversely, levels were lowest in the microsomal, myelin, and cytosolic fractions. nih.gov

This distribution highlights two functionally distinct pools of ThDP:

A large, low-turnover mitochondrial pool: This pool is primarily associated with ThDP bound as a coenzyme to mitochondrial enzymes. nih.gov

A small, high-turnover cytosolic pool: Representing less than 10% of total brain ThDP, this pool is believed to be the precursor for thiamine triphosphate (TTP). nih.gov

Notably, the cytosolic pool of ThDP showed a significantly higher specific radioactivity when sulbutiamine was the precursor compared to standard thiamine, suggesting that lipophilic disulfide derivatives are highly effective at supplying thiamine to this dynamic cytosolic compartment. nih.gov Furthermore, significant amounts of TTP were detected in both myelin and mitochondrial fractions. nih.gov

Subcellular FractionRelative ThDP ContentRelative TTP ContentKey Findings from Sulbutiamine Model
MitochondrialHighestSignificantRepresents a large, low-turnover pool of enzyme-bound ThDP. nih.gov
SynaptosomalHighestSlightly EnrichedHigh concentration of thiamine derivatives at nerve terminals. nih.gov
CytosolicLowestBarely DetectableSmall, high-turnover pool; precursor for TTP. nih.gov
MyelinLowestSignificantContains notable amounts of TTP. nih.gov
MicrosomalLowestBarely DetectableLow concentration of thiamine derivatives. [2_]

Enzymatic Interactions and Modulations

The primary mechanism of action for thiamine disulfide derivatives is to increase the bioavailability of thiamine, which is then converted into the essential coenzyme ThDP. patsnap.com This coenzyme is indispensable for the function of several key enzymes in cellular metabolism. nih.govpatsnap.com

Influence on Pyruvate (B1213749) Dehydrogenase Complex Activity

The Pyruvate Dehydrogenase Complex (PDHC) is a critical mitochondrial enzyme complex that links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA. nih.gov The function of PDHC is fundamentally dependent on ThDP, which serves as a coenzyme for its E1 subunit. nih.govgrantome.com

Thiamine deficiency leads to reduced PDHC activity, impairing aerobic metabolism and causing an accumulation of lactate (B86563). grantome.com In some cases of PDHC deficiency caused by genetic mutations, the enzyme exhibits a decreased affinity for ThDP, a condition that can be responsive to high-dose thiamine treatment. nih.gov By providing a more bioavailable source of thiamine, derivatives like this compound support the synthesis of ThDP, thereby helping to maintain or restore the activity of the PDHC. patsnap.comgrantome.com This ensures the efficient production of acetyl-CoA, which is vital for cellular energy generation. nih.gov

Modulation of Alpha-Ketoglutarate (B1197944) Dehydrogenase

The alpha-ketoglutarate dehydrogenase complex (KGDHC) is another crucial ThDP-dependent enzyme complex located in the mitochondria. nih.gov It catalyzes a rate-limiting step in the citric acid cycle, converting α-ketoglutarate to succinyl-CoA. nih.gov

Effects on Transketolase Activity

Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic route critical for producing NADPH and the precursors for nucleotide synthesis. nih.gov TKT activity is entirely dependent on ThDP and is often used as a sensitive marker for assessing the thiamine status of an organism. nih.gov

Thiamine deficiency leads to a decrease in TKT activity, which can impair the cell's antioxidant capacity by reducing the production of NADPH. nih.gov NADPH is required to maintain reduced pools of major cellular antioxidants like glutathione. nih.gov Thiamine disulfide derivatives serve as a source for the intracellular thiamine needed to synthesize ThDP, thus directly supporting TKT function. nih.govnih.gov By ensuring optimal TKT activity, these compounds help maintain the integrity of the pentose phosphate pathway and its associated antioxidant defenses. nih.gov

Interactions with Thiol Redox Systems

Thiamine disulfide derivatives must be reduced within the cell to release their active thiamine moiety. This reduction is accomplished via interaction with the cell's thiol redox systems. nih.gov Research on compounds like thiamine disulfide, sulbutiamine, and fursultiamine has shown that they are substrates for both the thioredoxin (Trx) and glutathione (GSH) systems. nih.govresearchgate.net These systems are responsible for maintaining the proper redox balance within the cell by reducing disulfide bonds. nih.gov The efficient reduction of these thiamine prodrugs by cellular redox systems is a critical step, converting the disulfide form into the active thiol form, which can then exert its biological effects. nih.govnih.gov

The glutathione system is a primary pathway for the reduction of thiamine disulfide derivatives. nih.gov This system involves glutathione (GSH), the most abundant low-molecular-weight thiol in cells, and the enzyme glutathione reductase, which uses NADPH to keep glutathione in its reduced state. nih.gov

Thiamine disulfide compounds are stoichiometrically reduced by GSH. nih.gov This reaction, a form of thiol-disulfide exchange, cleaves the disulfide bond of the prodrug, releasing the thiamine thiol. nih.gov The process is significantly accelerated by the enzyme glutaredoxin. nih.gov This efficient reduction by the glutathione system ensures that the administered disulfide derivative is rapidly converted into its active form, making thiamine available for its essential coenzymatic roles. nih.gov

Thioredoxin System Interactions

The thioredoxin (Trx) system, a crucial cellular antioxidant pathway, plays a significant role in the metabolism of thiamine disulfide derivatives. This system, which includes NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx), is responsible for reducing disulfide bonds in various proteins and protecting cells from oxidative stress. nih.govmdpi.comresearchgate.net Research on thiamine-derived disulfides, such as sulbutiamine and fursultiamine, which are structurally related to this compound, has demonstrated that they are effectively reduced by both the glutathione and thioredoxin systems. nih.govnih.gov

Specifically, Thioredoxin Reductase (TrxR) can reduce these disulfides either directly or in the presence of Trx. nih.govnih.gov In studies using Caco-2 cells, thiamine disulfide derivatives did not alter the total thiol content under normal conditions, indicating their efficient reduction by cellular systems. nih.govnih.gov However, when TrxR was inhibited, a significant decrease in total thiol content was observed, confirming the central role of the thioredoxin system in processing these compounds. nih.govnih.gov The protective effects of these compounds against oxidative stress, induced for example by tert-butyl hydroperoxide, suggest that the reduced thiol form is the active species. nih.govnih.govresearchgate.net

Furthermore, investigations have shown that thiamine disulfides can enhance the nuclear levels of the transcription factor Nrf2 and stimulate both the expression and activity of NAD(P)H quinone dehydrogenase 1 and TrxR itself. nih.govnih.gov This suggests a feedback mechanism where the compounds not only interact with the Trx system as substrates but also upregulate key components of the antioxidant response. nih.gov

Table 1: Summary of Thioredoxin System Interactions with Thiamine Disulfide Derivatives

Interaction StudiedFindingCell ModelImplication
Reduction by Trx System Thiamine disulfide derivatives are reduced by Thioredoxin Reductase (TrxR), both directly and in the presence of Thioredoxin (Trx). nih.govnih.govIn vitro enzymatic assaysThe Trx system is a primary metabolic pathway for activating these disulfide compounds into their thiol forms.
Effect on Total Thiols No change in total thiol levels, unless TrxR is inhibited, which causes a significant decrease. nih.govnih.govCaco-2 cellsDemonstrates the high efficiency of the Trx system in reducing these compounds in situ.
Response to Oxidative Stress The compounds exert a protective effect against oxidative stress. nih.govnih.govresearchgate.netCaco-2 cellsThe reduced thiol form, generated via the Trx system, is likely the biologically active antioxidant species.
Enzyme Expression Increased expression and activity of Thioredoxin Reductase (TrxR). nih.govnih.govCaco-2 cellsSuggests a positive feedback loop that enhances the cell's antioxidant capacity.

Allosteric Modulation of Biological Processes

This compound (BMT) is described in research as an allosteric drug. nih.gov Allosteric modulation refers to the regulation of a protein's activity by a ligand (an allosteric modulator) binding to a site topographically distinct from the protein's primary functional, or orthosteric, site. nih.govfrontiersin.org This binding event induces a conformational change in the protein, which in turn modifies its primary function. nih.gov Allosteric modulators can enhance (Positive Allosteric Modulators, or PAMs), inhibit (Negative Allosteric Modulators, or NAMs), or have no effect on the orthosteric ligand's activity (Neutral Allosteric Modulators). frontiersin.org

In research models, this compound has been shown to allosterically modulate key cellular processes involved in viral replication. nih.gov Specifically, it was found to suppress the replication of HIV-1 and simian immunodeficiency virus (SIV) in vitro. nih.gov The mechanism for this antiviral activity involves the prevention of the nuclear translocation of both the HIV-1 transactivator protein (Tat) and the cellular transcription factor nuclear factor-kappa B (NF-κB), both of which are essential for viral gene expression and replication. nih.gov This demonstrates a clear instance of allosteric modulation, where the compound interferes with the function of transcription factors not by competing at their primary DNA-binding or activation domains, but by regulating their ability to move into the cell nucleus.

Mechanisms of Allosteric Transition and Conformational Changes

The allosteric properties of this compound are rooted in its specific molecular structure. nih.gov The mechanism involves a significant conformational change within the molecule itself, which is induced by the addition of the myristoyl groups. nih.gov

Minimizing energy studies reveal that the parent compound, thiamine disulfide, exists in a stable trans-disulfide configuration. nih.gov The esterification with two myristoyl groups at the O,O' positions forces an "allosteric transition" of this bond. nih.gov This transition converts the stable trans-disulfide into a reactive, high-energy twisted disulfide configuration in the this compound molecule. nih.gov This structural change is fundamental to its activity as an allosteric modulator.

This concept aligns with broader research on functional disulfide bonds, which are often described as "allosteric disulfides." nih.gov These bonds can act as switches to control protein function upon their formation or cleavage. nih.gov Such regulatory disulfides are frequently characterized by high torsional strain and other stressed bond geometries, which makes them more labile and susceptible to cleavage, thereby enabling them to regulate protein activity. nih.gov The engineered twisted disulfide in this compound can be seen as an example of such a pre-stressed, labile bond that underpins its biological activity. nih.gov

Table 2: Conformational States of Thiamine Disulfide Derivatives

CompoundDisulfide Bond ConfigurationKey Structural FeatureImplication
Thiamine Disulfide (Protodrug) trans-disulfide nih.govStable, low-energy stateThe parent molecule is not in a reactive conformation.
This compound (Allosteric Drug) twisted disulfide nih.govHigh-energy, reactive state nih.govThe o,o'-bismyristoyl esterification induces a conformational transition, creating a biologically active molecule. nih.gov

Identification of Allosteric Binding Sites on Target Proteins

While research has established that this compound allosterically inhibits the nuclear translocation of proteins like HIV-1 Tat and NF-κB, the specific allosteric binding sites on these target proteins have not been explicitly detailed in the available literature. nih.gov The identification of these sites is a critical step in understanding the precise molecular mechanism of action and for the rational design of future allosteric drugs. shsmu.edu.cn

Several advanced experimental and computational methods are commonly employed to identify novel allosteric binding sites on proteins:

Fragment-Based Screening via X-ray Crystallography : This technique involves soaking protein crystals in solutions containing a library of small chemical fragments (typically with a molecular weight < 300 Da). johnshopkins.edu By analyzing the resulting crystal structures, researchers can identify novel binding pockets where these fragments attach, revealing potential allosteric sites that can be targeted for the development of larger, more potent inhibitors. johnshopkins.edu

Computational Modeling and Simulation : Approaches such as the two-state Gō model are used to predict allosteric sites. nih.gov These methods are based on the principle that allostery involves a shift in the conformational population of a protein. nih.gov By computationally simulating the protein's structure and adding perturbations to various potential binding sites, researchers can monitor for population shifts between functional states. nih.gov A site that causes such a redistribution upon perturbation is predicted to be a potential allosteric site. nih.gov Web servers and algorithms like AlloSitePro combine analyses of pocket features with perturbation analysis to predict allosteric sites with high accuracy. shsmu.edu.cn

Molecular Dynamics (MD) Simulations : MD simulations can reveal how the binding of a known modulator to an allosteric site can induce conformational changes throughout the protein, providing insight into the pathways of allosteric communication. frontiersin.org

These methods provide powerful tools for discovering the currently unknown allosteric binding sites for this compound on its protein targets, which would further elucidate its mechanism of action.

Biological Activities and Preclinical Research Applications

Studies in Cellular Models

In vitro studies using cellular models have been instrumental in elucidating the mechanisms of action of o,o'-Bismyristoyl thiamine (B1217682) disulfide. This research has explored its influence on viral processes and fundamental cellular bioenergetic pathways.

Laboratory research has identified o,o'-Bismyristoyl thiamine disulfide as a compound with notable antiviral properties, particularly against retroviruses.

Studies have demonstrated the efficacy of this compound in inhibiting the replication of various strains of Human Immunodeficiency Virus type 1 (HIV-1) in vitro. nih.gov Its activity has been observed against both laboratory-adapted HIV-1 isolates, such as HTLV-IIIB, JRFL, and MN, and primary clinical isolates. nih.gov Furthermore, the compound has shown antiviral activity against Simian Immunodeficiency Virus (SIVmac251), a related retrovirus often used in preclinical models for HIV/AIDS research. nih.gov The inhibitory action of BMT effectively curtails the production of new virus particles in infected cells. nih.gov

Table 1: In Vitro Antiviral Activity of this compound

Virus Type/Strain(s) Observed Effect Reference
HIV-1 Laboratory Isolates (HTLV-IIIB, JRFL, MN) & Primary Isolates Inhibition of viral replication nih.gov
SIV SIVmac251 Exhibition of antiviral activity nih.gov

The mechanism behind the antiviral activity of this compound involves the disruption of key processes required for viral gene expression. Research indicates that BMT inhibits the nuclear translocation of the HIV-1 transactivator of transcription (Tat) protein. nih.gov The Tat protein is essential for robust HIV-1 replication, and by preventing its movement into the nucleus, BMT hampers viral gene expression.

In addition to its effect on viral factors, BMT also targets a crucial cellular transcription factor, nuclear factor-kappa B (NF-κB). nih.gov NF-κB plays a significant role in the inflammatory response and is also exploited by HIV-1 to enhance its own replication. BMT has been shown to inhibit the nuclear translocation of NF-κB. nih.gov This dual inhibition of both the viral Tat protein and the cellular NF-κB transcription factor leads to a potent suppression of HIV-1 replication in cellular models. nih.gov

Table 2: Mechanistic Actions of this compound

Target Factor Cellular Location Effect of BMT Consequence Reference
HIV-1 Tat Cytoplasm/Nucleus Inhibition of nuclear translocation Suppression of viral transactivation nih.gov
NF-κB Cytoplasm/Nucleus Inhibition of nuclear translocation Downregulation of viral and cellular gene expression nih.gov

As a derivative of thiamine, this compound is studied in the context of cellular energy and metabolism, given thiamine's essential role in these processes. nih.govnih.gov

Thiamine, in its active form thiamine pyrophosphate (TPP), is a critical coenzyme for several key enzymes in glucose metabolism. nih.gov One such enzyme is transketolase, which functions in the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov This pathway is responsible for producing pentose sugars for nucleotide synthesis and generating NADPH, a crucial molecule for antioxidant defense. nih.gov By modulating transketolase, thiamine can shift glucose metabolites away from potentially harmful pathways. nih.gov

Another critical role of TPP is in the pyruvate (B1213749) dehydrogenase complex, which links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. nih.gov Thiamine deficiency can impair this process, leading to an accumulation of pyruvate. mdpi.com Studies on thiamine disulfide, a related compound, have shown it can influence glucose levels and pathways linked to insulin (B600854) resistance, such as the FOXO1/PEPCK pathway in liver cells. nih.gov Research into this compound assesses its potential to modulate these fundamental glucose metabolism pathways due to its thiamine-based structure.

The assessment of this compound's impact on energy production is grounded in the central role of thiamine in cellular respiration. TPP is an indispensable cofactor for two major enzymes within the citric acid cycle (Krebs cycle): pyruvate dehydrogenase and alpha-ketoglutarate (B1197944) dehydrogenase. nih.govnih.gov This cycle is the primary means by which cells generate energy in the form of ATP. The proper functioning of these enzymes is essential for the efficient oxidation of glucose and the subsequent production of cellular energy. nih.gov

Oxidative Stress Response in Cell Cultures

Thiamine disulfide derivatives have demonstrated notable protective effects against oxidative stress in various cell culture systems. Their chemical structure allows them to participate in redox regulation, influencing cellular antioxidant capacity and mitigating the damage caused by reactive oxygen species.

Thiamine disulfides exhibit potent antioxidant properties by directly scavenging free radicals and by bolstering the cell's endogenous antioxidant systems. In Caco-2 cells, thiamine disulfide derivatives were shown to exert a protective effect when oxidative stress was induced by tert-butyl hydroperoxide. nih.gov This protection is thought to arise from the thiol (sulfur-containing) form of the molecule that is generated following the reduction of the disulfide bond within the cell. nih.gov

Studies on dibenzoylthiamine (DBT), a related precursor, found it effectively protects neuroblastoma (Neuro2a) cells against toxicity induced by the oxidative stress-inducing agent paraquat. DBT was found to be more efficient than thiamine itself at increasing the content of free thiols in cells treated with paraquat. mdpi.com Furthermore, these derivatives can activate the Nrf2-antioxidant response element pathway, a critical signaling cascade for cellular protection against oxidative stress. nih.gov In Caco-2 cells, treatment with thiamine disulfide, fursultiamine (B1674287), and sulbutiamine (B1681778) led to an increased nuclear translocation of the transcription factor Nrf2, which upregulates the expression of antioxidant enzymes. nih.gov

The thiazole (B1198619) ring structure within thiamine is a key contributor to its antioxidant activity, acting as an effective scavenger of reactive oxygen species. nih.gov

Table 1: Antioxidant Effects of Thiamine Derivatives in Cell Culture

Compound Cell Line Model of Oxidative Stress Observed Antioxidant Effect Reference
Dibenzoylthiamine (DBT) Neuro2a Paraquat (PQ) Antagonized PQ-induced increase in protein carbonylation. mdpi.com
Dibenzoylthiamine (DBT) Neuro2a Paraquat (PQ) Increased free thiol content in PQ-treated cells. mdpi.com
Thiamine Disulfides Caco-2 tert-butyl hydroperoxide Exerted a protective effect against induced oxidative stress. nih.gov

Thiamine and its derivatives can directly influence the levels of reactive oxygen species (ROS) within cells. In studies using Caco-2 cells, thiamine disulfide derivatives were observed to slightly lower the baseline production of ROS. nih.gov More significantly, in the presence of an oxidative stimulus (tert-butyl hydroperoxide), these compounds were able to partially prevent the resulting surge in ROS. nih.gov

Research has also shown that thiamine and its phosphorylated form, thiamine pyrophosphate, act as efficient physical deactivators of singlet oxygen, a highly reactive form of ROS. nih.gov While most cellular ROS are generated by the mitochondrial respiratory chain, certain compounds can exacerbate their production. nih.govnih.gov Thiamine derivatives appear to counteract this by enhancing the cell's capacity to neutralize these damaging molecules. nih.gov For instance, the reduction of thiamine disulfides within the cell is facilitated by both the glutathione (B108866) and thioredoxin systems, which are central to maintaining cellular redox balance and managing ROS levels. nih.gov

Anti-inflammatory Pathways in Cellular Models

The interplay between oxidative stress and inflammation is a critical factor in many disease processes. Thiamine disulfide derivatives have been shown to modulate inflammatory pathways in various cellular models, primarily by affecting the production of inflammatory signaling molecules and influencing the activity of key immune cells.

Pro-inflammatory cytokines are key mediators of the inflammatory response. nih.gov Thiamine and its derivatives have been found to suppress the production of several of these cytokines. For example, diallyl disulfide, another organosulfur compound, significantly inhibited the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov This inhibition occurred by suppressing the expression of the messenger RNA (mRNA) for these proteins. nih.gov

Interestingly, the relationship between thiamine and inflammation can be bidirectional. Exposure of human and mouse pancreatic acinar cells to pro-inflammatory cytokines like TNF-α and IL-1β was found to inhibit the uptake of thiamin into the cells, suggesting that inflammation can create a state of localized thiamine deficiency, potentially worsening cellular function. nih.gov

Table 2: Effects of Thiamine and Related Disulfides on Inflammatory Cytokine Production

Compound Cell Line Stimulus Effect on Cytokines Reference
Diallyl Disulfide BV2 Microglia LPS Attenuated production of TNF-α and IL-1β. nih.gov

Microglia are the resident immune cells of the central nervous system, and their uncontrolled activation contributes to neuroinflammation. nih.govfrontiersin.org Thiamine derivatives have shown promise in modulating this activation. In a key study using an immortalized brain microglial cell line (BV2) activated by lipopolysaccharides (LPS), dibenzoylthiamine (DBT) was found to significantly decrease the inflammatory response. mdpi.com The primary mechanism identified was the suppression of the translocation of NF-κB (nuclear factor-kappa B) into the cell nucleus. mdpi.com NF-κB is a pivotal transcription factor that controls the expression of many pro-inflammatory genes, and inhibiting its activation is a key strategy for controlling inflammation. nih.govresearchgate.net

Thiamine deficiency itself is a potent trigger for microglial activation in animal models, where activation of these cells is observed in the thalamus even before the onset of significant neuronal death. nih.gov By mitigating factors that lead to microglial activation, thiamine derivatives may help prevent or reduce the severity of neuroinflammatory conditions. mdpi.com

Studies in Animal Models

The protective effects of thiamine derivatives observed in cell cultures have been corroborated by research in animal models of disease. These studies highlight the potential of these compounds to counteract oxidative stress and neuroinflammation in a complex biological system.

In a mouse model of post-traumatic stress disorder (PTSD), chronic administration of thiamine and its derivative benfotiamine (B1667992) was shown to alleviate neurochemical abnormalities. nih.gov Stressed mice exhibited elevated levels of protein carbonyls (a marker of oxidative stress) and increased gene expression of inflammatory markers like Il-1β and Tnf in brain regions including the prefrontal cortex, hippocampus, and amygdala. nih.govmdpi.com Treatment with both thiamine and benfotiamine significantly ameliorated most of these molecular changes, underscoring their antioxidant and anti-inflammatory properties in vivo. nih.gov

Furthermore, research on a mouse model of amyotrophic lateral sclerosis (ALS) showed that chronic administration of dibenzoylthiamine (DBT) could arrest motor dysfunction. mdpi.com In a separate stress model, DBT reduced depressive-like behavior and normalized levels of oxidative stress markers in the brain. mdpi.com These findings suggest that the potent antioxidant and anti-inflammatory activities of thiamine disulfide derivatives could have therapeutic potential for pathologies involving oxidative stress and inflammation. mdpi.comnih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
Thiamine Vitamin B1
Thiamine Disulfide TSS
Dibenzoylthiamine DBT
Fursultiamine Thiamine tetrahydrofurfuryl disulfide (TTFD)
Sulbutiamine Isobutyryl thiamine disulfide
Benfotiamine -
Diallyl Disulfide DADS
Thiamine Pyrophosphate ThDP
tert-butyl hydroperoxide TbOOH
Paraquat PQ
Lipopolysaccharide LPS
Interleukin-1β IL-1β
Tumor Necrosis Factor-alpha TNF-α
Nuclear factor-kappa B NF-κB

Neurological and Neurodegenerative Research Models

This compound has been investigated in several neurological and neurodegenerative research models, with studies focusing on its potential to enhance cognitive function, provide neuroprotection, and influence neurotransmitter systems.

Research into this compound as a nootropic, or cognitive enhancer, has shown potential benefits for memory and cognitive function. brcrecovery.com Studies in animal models, particularly rodents, have demonstrated improvements in memory tasks. caringsunshine.com For instance, chronic administration to mice was found to improve long-term memory formation. nih.gov This effect is thought to be linked to the compound's ability to increase thiamine levels in the brain, which is crucial for neuronal energy metabolism. caringsunshine.com While some limited human trials on individuals with conditions like asthenia or mild cognitive impairment have suggested modest benefits in attention and memory, the evidence in healthy individuals remains less established. caringsunshine.com The compound is often studied for its potential to reduce mental fatigue and enhance focus and motivation. brcrecovery.combrcrecovery.com

Animal studies have provided evidence for the neuroprotective effects of this compound. A key mechanism appears to be its antioxidant properties. patsnap.com The compound has been shown to increase levels of glutathione, a potent endogenous antioxidant, which helps protect brain cells from oxidative damage. brcrecovery.com In one study, this compound demonstrated a neuroprotective effect against oxygen-glucose deprivation in rat hippocampal CA1 pyramidal neurons, an in vitro model for ischemia. nih.gov The presence of the compound significantly increased neuronal viability and enhanced electrophysiological properties. nih.gov Further research has indicated that it can help prevent apoptotic cell death in retinal ganglion cells induced by trophic factor deprivation. wikipedia.org

The cognitive effects of this compound are believed to be mediated, in part, by its influence on various neurotransmitter systems. Research has pointed to a modulatory effect on central glutamatergic and dopaminergic transmission. nih.gov Studies suggest it can increase the release of dopamine (B1211576) and glutamate, which are vital for cognitive function and mood regulation. patsnap.com A significant area of investigation has been its impact on the cholinergic system. Chronic administration in mice was shown to cause a significant increase in hippocampal high-affinity choline (B1196258) uptake, a critical step in the synthesis of acetylcholine. nih.gov Since the hippocampal cholinergic system is strongly associated with memory formation, this finding suggests a potential mechanism for the memory-enhancing effects observed in studies. nih.govnih.gov

Metabolic Disorder Models (e.g., Diabetes Complications)

The role of thiamine in metabolic processes has led to research on this compound in the context of metabolic disorders, particularly complications arising from diabetes.

Advanced Glycation End-Products (AGEs) are harmful compounds that form when proteins or lipids become glycated as a result of exposure to sugars. They are implicated in the development of diabetic complications. nih.gov Thiamine and its derivatives are known to play a role in mitigating the formation of AGEs. nih.govnih.gov Research has shown that thiamine pyrophosphate can potently inhibit the formation of antigenic AGEs. nih.gov While direct studies on this compound's effect on AGEs are part of ongoing research, its ability to increase thiamine levels suggests a potential therapeutic strategy. nih.gov Studies on the related thiamine derivative, benfotiamine, have shown it can reduce AGE formation in patients with diabetes. mdpi.com Furthermore, research in animal models of type 1 diabetes has shown that long-term administration of thiamine disulfide can improve insulin resistance in the liver. nih.gov In a study on patients with diabetic polyneuropathy, this compound was shown to improve nerve function based on electrophysiological parameters after six weeks of treatment. rxlist.comnih.gov

Studies on Exercise Physiology and Fatigue

This compound has been studied for its potential to combat fatigue and enhance physical performance, making it a compound of interest in exercise physiology. wholisticresearch.comnootropicszone.com It is thought to improve endurance and reduce feelings of weakness. wholisticresearch.comrxlist.com Research has shown that thiamine supplementation can have a positive effect on carbohydrate metabolism during exercise, leading to decreased lactate (B86563) and ammonia (B1221849) concentrations, which are contributing factors to fatigue. nih.gov Studies on athletes have suggested that thiamine can help in preventing or accelerating recovery from exercise-induced fatigue. nih.gov The anti-fatigue effects of this compound have also been investigated in clinical populations, such as individuals with multiple sclerosis, where it has been observed to reduce fatigue. wikipedia.orgrxlist.com

Data Tables

Table 1: Summary of Preclinical Research on this compound

Research Area Model System Key Findings
Cognitive Function Mice Improved long-term memory formation. nih.gov
Rodents Increased cholinergic and glutamatergic activity in the hippocampus. caringsunshine.com
Neuroprotection Rat Hippocampal Neurons (in vitro) Increased neuronal viability under oxygen-glucose deprivation. nih.gov
Retinal Ganglion Cells Prevention of apoptotic cell death. wikipedia.org
Neurotransmitter Modulation Mice Increased hippocampal high-affinity choline uptake. nih.gov
Rats Modulatory effects on glutamatergic and dopaminergic transmission. nih.gov
Metabolic Disorders Rats (Type 1 Diabetes) Improved insulin resistance in the liver. nih.gov
Humans (Type 2 Diabetes) Improved peripheral nerve function in diabetic polyneuropathy. rxlist.comnih.gov
Exercise & Fatigue Humans (Athletes) Potential to reduce exercise-induced fatigue. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Sulbutiamine
Thiamine
Thiamine disulfide
Acetylcholine
Glutamate
Dopamine
Glutathione
Benfotiamine
Thiamine pyrophosphate

Research on Gene Expression Modulation (e.g., Nrf2 pathway)

Beyond its role in energy metabolism, thiamine and its derivatives are being investigated for their ability to modulate gene expression, particularly through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and detoxification genes. nih.govfrontiersin.org

Thiamine disulfides have been shown to influence this pathway. Studies on compounds like thiamine disulfide, sulbutiamine, and fursultiamine have demonstrated their ability to increase the nuclear levels of Nrf2. nih.gov This translocation of Nrf2 to the nucleus activates the Antioxidant Response Element (ARE), leading to the upregulation of protective enzymes. nih.govmdpi.com Docking studies have suggested that O-benzoylthiamine, a metabolite of some thiamine prodrugs, might be a good ligand for Keap1, the repressor protein of Nrf2, thereby promoting Nrf2's translocation to the nucleus. mdpi.com

Research on dibenzoylthiamine (DBT), a thiamine thioester with structural similarities to disulfide derivatives, has highlighted its potent antioxidant and anti-inflammatory properties, which are believed to be mediated, at least in part, through the Nrf2 pathway. nih.gov DBT has been shown to be effective at lower concentrations than other derivatives like benfotiamine. mdpi.comnih.gov The activation of the Nrf2 pathway by these thiamine compounds represents a promising area of research for their potential therapeutic applications in conditions associated with oxidative stress and inflammation. nih.govmdpi.combenbedphar.org

Metabolic Fates and Thiamine Homeostasis in Research Systems

Biotransformation Pathways and Metabolite Identification

The biotransformation of o,o'-Bismyristoyl thiamine (B1217682) disulfide is anticipated to be a multi-step process involving both the cleavage of the disulfide bond and the hydrolysis of the myristoyl ester linkages. As a lipophilic thiamine disulfide derivative, its structure is designed to enhance absorption across cellular membranes.

Upon absorption, the initial and crucial step in the metabolic activation of thiamine disulfide derivatives is the reduction of the disulfide bond. This reaction is primarily carried out by endogenous reducing agents within the cell, most notably glutathione (B108866) (GSH) and the thioredoxin (Trx) system. mdpi.com These systems, fundamental to maintaining cellular redox homeostasis, would reduce the disulfide bridge of BMT, leading to the formation of two molecules of a myristoylated thiamine thiol intermediate.

Following the reduction of the disulfide bond, the myristoyl groups, which are long-chain fatty acids attached via ester bonds, must be cleaved to release active thiamine. This hydrolysis is catalyzed by various non-specific esterases present in tissues such as the liver, kidney, and blood. The enzymatic action of these esterases would liberate free thiamine and myristic acid as byproducts. The released thiamine is then available to enter the cellular thiamine pool.

While specific metabolites of o,o'-Bismyristoyl thiamine disulfide have not been explicitly identified in the available research, the expected metabolic products would be:

Thiamine: The ultimate active vitamin B1 molecule.

Myristic Acid: A common saturated fatty acid.

Myristoylated thiamine thiol: An intermediate metabolite formed after the reduction of the disulfide bond but before the hydrolysis of the ester linkages.

Further research is required to isolate and definitively identify these and potentially other minor metabolites of this compound in biological systems.

Role in Thiamine Diphosphate (B83284) Synthesis and Regulation

The primary function of thiamine in the body is to serve as a precursor for the synthesis of thiamine diphosphate (ThDP), also known as thiamine pyrophosphate (TPP). ThDP is the biologically active coenzyme form of thiamine, essential for the function of several key enzymes in carbohydrate and amino acid metabolism. nih.govnih.gov These enzymes include pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.

By delivering thiamine to the cell, this compound is expected to contribute to the intracellular pool of thiamine, which is then available for phosphorylation to ThDP. This conversion is catalyzed by the enzyme thiamine pyrophosphokinase. The resulting ThDP can then be utilized by apoenzymes to form functional holoenzymes, thereby supporting cellular energy metabolism.

The regulation of ThDP synthesis is a tightly controlled process. While an increased availability of intracellular thiamine from a prodrug like BMT would be expected to drive the synthesis of ThDP, the activity of thiamine pyrophosphokinase is subject to feedback inhibition by ThDP itself. This regulatory mechanism helps to maintain appropriate intracellular concentrations of the coenzyme. The precise impact of this compound on the intracellular levels of thiamine and its phosphorylated derivatives (thiamine monophosphate, thiamine diphosphate, and thiamine triphosphate) has not been specifically documented.

Comparison with other Thiamine Derivatives in Metabolism Research

In the landscape of thiamine derivatives, several compounds have been developed to improve the bioavailability of thiamine, each with distinct metabolic characteristics. The primary distinction in their metabolism lies in the chemical nature of the modification to the thiamine molecule, principally whether they are S-acyl derivatives or disulfide derivatives. nih.gov

Benfotiamine (B1667992) , an S-acyl thiamine derivative, is metabolized differently from disulfide compounds. Its absorption involves dephosphorylation in the intestine to form S-benzoylthiamine, which is then absorbed and subsequently converted to thiamine. nih.gov Studies have shown that benfotiamine effectively increases thiamine levels in the blood and liver, but its ability to significantly raise thiamine concentrations in the brain is limited. nih.gov

Fursultiamine (B1674287) (thiamine tetrahydrofurfuryl disulfide) and Sulbutiamine (B1681778) (isobutyryl thiamine disulfide) are, like this compound, disulfide derivatives. Their metabolism is initiated by the reduction of the disulfide bond. mdpi.com Sulbutiamine, in particular, has been shown to effectively increase the levels of thiamine and its phosphate (B84403) esters in the brain. nih.gov The lipophilic nature of these disulfide derivatives facilitates their passage across the blood-brain barrier.

The metabolic profile of this compound, with its long myristoyl fatty acid chains, suggests a high degree of lipophilicity. This characteristic would theoretically enhance its absorption and potentially its distribution into lipid-rich tissues, including the brain. However, without direct comparative pharmacokinetic and metabolic studies, its relative efficacy in raising tissue and brain thiamine levels compared to benfotiamine, fursultiamine, and sulbutiamine remains speculative. The rate and efficiency of the enzymatic cleavage of the myristoyl groups by esterases would be a key determinant of its metabolic fate and subsequent biological activity.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of o,o'-bismyristoyl thiamine (B1217682) disulfide from its metabolites and endogenous matrix components, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of thiamine and its derivatives. cornell.edu For a lipophilic compound like o,o'-bismyristoyl thiamine disulfide, reversed-phase HPLC (RP-HPLC) is the method of choice. The separation is typically achieved on a C18 column. nih.govnih.gov

The detection of thiamine compounds can be performed using UV detection, often around 245 nm. nih.gov However, for enhanced sensitivity and selectivity, fluorescence detection is widely employed. cornell.edunih.gov This technique requires a post-column derivatization step where thiamine and its derivatives are oxidized to the highly fluorescent thiochrome (B1210408) molecule. pickeringlabs.comchromatographyonline.comglsciences.comglsciences.com The oxidation is commonly carried out using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution. glsciences.comresearchgate.net The resulting thiochrome is then detected with an excitation wavelength of approximately 375 nm and an emission wavelength of about 440 nm. glsciences.comglsciences.cn

Given the lipophilic nature of this compound, the mobile phase would likely consist of a gradient elution with an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. nih.gov An ion-pairing reagent may also be incorporated to improve the retention and peak shape of any resulting polar thiamine metabolites. nih.gov

Table 1: Example HPLC Parameters for Thiamine Derivative Analysis

ParameterSettingReference
Column Reversed-phase C18, 5 µm, 4.6 x 150 mm nih.govglsciences.com
Mobile Phase Gradient of Methanol/Acetonitrile and Phosphate (B84403) Buffer nih.govnih.gov
Flow Rate 0.8 - 1.0 mL/min nih.govglsciences.cn
Detection Fluorescence (Ex: ~375 nm, Em: ~440 nm) glsciences.comglsciences.cn
Post-Column Reagent Potassium ferricyanide in alkaline solution glsciences.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) for Phosphorylated Metabolites

While the parent compound, this compound, is lipophilic, its intracellular metabolites include the highly polar phosphorylated forms of thiamine: thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TDP), and thiamine triphosphate (TTP). nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for the separation of these polar compounds. rsc.orgresearchgate.netmdpi.com

In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent, like acetonitrile, and a small amount of an aqueous buffer. rsc.orgmdpi.com This allows for the retention and separation of polar analytes that would elute too quickly in traditional reversed-phase chromatography. The retention mechanism in HILIC is based on the partitioning of the polar analytes into the water-enriched layer on the surface of the stationary phase. nih.gov By using HILIC, researchers can effectively profile the conversion of this compound into its biologically active phosphorylated forms within cells and tissues.

Spectroscopic Methods (e.g., Mass Spectrometry for Metabolite Profiling)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled specificity and sensitivity for the identification and quantification of this compound and its metabolites. nih.gov This technique allows for the direct measurement of the mass-to-charge ratio of the analytes, providing structural confirmation.

For metabolite profiling, a high-resolution mass spectrometer can be used to identify unknown metabolites by accurately determining their elemental composition. Tandem mass spectrometry (MS/MS) is employed for quantitative studies, where specific precursor-to-product ion transitions are monitored for the parent compound and its expected metabolites. This approach, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and low detection limits, which is crucial for analyzing low-concentration metabolites in complex biological matrices. nih.gov The development of an LC-MS/MS method would involve optimizing the ionization source parameters and selecting specific ion transitions for this compound and its anticipated thiamine-containing metabolites.

Table 2: Conceptual LC-MS/MS Parameters for Thiamine Metabolite Profiling

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), positive mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ of this compound
Product Ions Specific fragment ions for quantification and confirmation
Metabolite Monitoring MRM transitions for Thiamine, TMP, and TDP

Enzymatic Assays for Cofactor Activity

Since this compound is a prodrug designed to deliver thiamine, assessing its biological activity often involves measuring the function of thiamine-dependent enzymes. The most common of these is the erythrocyte transketolase activity (ETKA) assay. cornell.edunih.gov

Transketolase is an enzyme that requires thiamine diphosphate (TDP) as a cofactor. The ETKA assay measures the activity of this enzyme in red blood cells. An increase in transketolase activity after the administration of this compound would indicate its successful conversion to thiamine and subsequent phosphorylation to the active cofactor, TDP. nih.gov This functional assay provides a valuable measure of the bioavailability and biological effect of the parent compound. nih.gov

Another approach involves measuring the enzymatic reduction of the disulfide bond in this compound, which is a necessary step to release the active thiamine moieties. nih.gov This can be studied in vitro using enzyme preparations from tissues like the liver, which contain enzymes such as glutathione (B108866) reductase that can reduce disulfide bonds. nih.gov The rate of reduction can be monitored spectrophotometrically. nih.gov

Sample Preparation and Stabilization Techniques for Biological Matrixes

The analysis of this compound and its metabolites in biological samples such as blood, plasma, or tissue homogenates requires meticulous sample preparation to remove interfering substances and ensure the stability of the analytes. nih.gov

A typical sample preparation workflow would involve the following steps:

Protein Precipitation: To remove proteins that can interfere with the analysis and potentially bind the analytes, a precipitation step is necessary. This is often achieved by adding agents like trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation. pickeringlabs.comnih.gov

Extraction: Due to the lipophilic nature of this compound, a liquid-liquid extraction with an organic solvent or a solid-phase extraction (SPE) with a hydrophobic sorbent would be effective for its isolation from the aqueous biological matrix.

Enzymatic Hydrolysis: To measure the total thiamine content derived from the prodrug, enzymatic hydrolysis is often employed. Enzymes like acid phosphatase or Taka-diastase can be used to dephosphorylate thiamine esters, converting them all to free thiamine for quantification. nih.govpickeringlabs.comchromatographyonline.com

Stabilization: Thiamine and its derivatives can be unstable, particularly in solution and when exposed to certain materials. Studies have shown significant losses of thiamine due to adsorption onto glass surfaces. nih.gov Therefore, it is recommended to use polypropylene (B1209903) or other polymeric materials for sample collection, processing, and storage. nih.gov Acidification of the sample can also help to stabilize thiamine. pickeringlabs.com For long-term storage, samples should be kept at low temperatures, such as -20°C or below. researchgate.net

Theoretical and Computational Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as o,o'-Bismyristoyl thiamine (B1217682) disulfide, binds to a receptor protein and to simulate its behavior over time. While specific, detailed molecular docking and dynamics simulation studies for BMT are not extensively published in the public domain, the compound's known biological activities offer a clear direction for such computational analyses.

Research has shown that BMT inhibits the nuclear translocation of both the HIV-1 transactivator (Tat) protein and the cellular transcriptional nuclear factor-kappa B (NF-κB). ontosight.ai This inhibitory action strongly suggests a direct or indirect interaction with these proteins or components of their signaling pathways. Molecular docking studies could be employed to model the binding of BMT to potential sites on Tat and NF-κB or associated proteins like IκB-α. mdpi.com These simulations would aim to identify the most likely binding poses and calculate the binding affinity, providing a quantitative measure of the interaction strength.

Molecular dynamics simulations could further explore the stability of the predicted BMT-protein complexes. nih.gov By simulating the movements of atoms over time, these studies can reveal how the binding of BMT might induce conformational changes in the target proteins, leading to the inhibition of their function. For instance, a simulation might show how BMT binding alters the surface of the Tat protein, preventing its interaction with the TAR RNA element, or how it stabilizes the IκB-α/NF-κB complex, preventing the release and nuclear translocation of NF-κB. mdpi.com

Table 1: Potential Applications of Molecular Docking and Dynamics for o,o'-Bismyristoyl thiamine disulfide

Computational MethodPotential TargetPredicted Outcome
Molecular DockingHIV-1 Tat proteinIdentification of binding site and prediction of binding affinity.
Molecular DockingNF-κB (p65/p50) / IκB-α complexElucidation of interactions that prevent NF-κB's nuclear translocation.
Molecular DynamicsBMT-Tat complexAnalysis of complex stability and conformational changes in Tat.
Molecular DynamicsBMT-NF-κB/IκB-α complexSimulation of the dynamic effects of BMT on complex stability.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, the key structural features are the thiamine core, the disulfide bond, and the two myristoyl ester groups.

The lipophilic nature of the myristoyl chains is a critical modification of the parent thiamine molecule. This increased lipid solubility is thought to enhance the molecule's ability to cross cellular membranes, a common strategy for improving the bioavailability of thiamine derivatives. ontosight.ai SAR studies would involve synthesizing and testing a series of BMT analogs with variations in these key regions. For example, the length of the acyl chains could be altered to determine the optimal lipophilicity for activity.

Furthermore, the disulfide bond is a crucial element. It is believed that the disulfide bond is cleaved in the reducing environment of the cell to release the active thiamine moiety. SAR studies could explore the impact of replacing the disulfide bond with other linkers to assess the importance of this reductive cleavage for the compound's mechanism of action. The esterification of the hydroxyl groups of thiamine with myristic acid is also a key structural aspect that influences the compound's conformational properties. ontosight.ai

Table 2: Key Structural Features of this compound for SAR Studies

Structural ComponentFunctionPotential Modifications for SAR
Myristoyl ChainsIncrease lipophilicity, aid in cell penetrationVarying the length and branching of the acyl chains.
Disulfide BondConnects two thiamine molecules, potential for reductive cleavageReplacement with thioether or other stable linkers.
Thiamine CoreThe fundamental pharmacophoreModification of the pyrimidine (B1678525) or thiazole (B1198619) rings.
Ester LinkagesConnect myristoyl chains to the thiamine coreAlteration of the ester to an ether or amide linkage.

Prediction of Protein Binding Sites and Allosteric Effects

A significant finding from computational studies on this compound is its role as an allosteric drug. ontosight.ai Allosteric modulators bind to a site on a protein that is distinct from the active site, inducing a conformational change that alters the protein's activity.

Energy minimization studies have revealed that the esterification of thiamine disulfide with myristoyl groups causes an allosteric transition. The parent molecule, thiamine disulfide, exists in a stable 'trans' conformation. However, the addition of the bulky myristoyl groups in BMT leads to a conformational shift to a more reactive 'twisted' disulfide form. ontosight.ai This 'allo' form is considered the active drug, suggesting that the myristoyl groups do more than just increase lipophilicity; they induce a specific, functionally important three-dimensional structure.

The prediction of protein binding sites for this allosterically activated form of BMT is a key area for computational investigation. Given its inhibitory effect on Tat and NF-κB nuclear translocation, it is plausible that BMT binds to an allosteric site on these proteins or their cellular partners. ontosight.aimdpi.com Computational algorithms can be used to scan the surface of these proteins for potential "druggable" pockets that are not the primary active site. The hydrophobic nature of the myristoyl chains suggests that these binding sites may be located in lipophilic pockets on the target proteins. The binding of BMT to such a site could then trigger the conformational changes necessary to inhibit protein function.

Energy Minimization Studies of Conformational Changes

Energy minimization is a computational method used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the minimum energy conformation. For this compound, these studies have provided crucial insights into its structure and how it relates to its function.

A key finding from energy minimization studies is the conformational transition that occurs upon the o,o'-bismyristoyl esterification of thiamine disulfide (TDS). ontosight.ai This study revealed that the parent compound, TDS, which can be considered a protodrug, exists in a stable trans-disulfide conformation. However, the introduction of the two myristoyl groups forces the molecule into a different, more reactive twisted disulfide conformation. This transition from the "holo drug" (TDS) to the "allo drug" (BMT) is an allosteric effect driven by the steric and electronic properties of the myristoyl chains. ontosight.ai

This computationally predicted conformational change is significant as it suggests that BMT is essentially pre-organized into a reactive state. The twisted disulfide bond is known to be more susceptible to nucleophilic attack, which would facilitate its cleavage within the reducing environment of the cell, releasing the active thiamine components.

Table 3: Conformational States of Thiamine Disulfide and its Bismyristoyl Derivative

CompoundConformationImplication
Thiamine Disulfide (TDS)Trans-disulfide (more stable)Considered the protodrug or holo drug form.
This compound (BMT)Twisted disulfide (more reactive)The allosterically activated or allo drug form.

These energy minimization studies underscore the importance of the myristoyl groups not just for bioavailability, but for inducing a specific, biologically active conformation.

Future Research Directions and Unexplored Academic Avenues

Investigation of Novel Active Metabolites

The biotransformation of o,o'-Bismyristoyl thiamine (B1217682) disulfide is a critical area for future research. As a disulfide prodrug, its metabolic pathway is presumed to follow a specific sequence of enzymatic reactions. The primary step involves the reductive cleavage of the disulfide bond, a reaction often mediated by endogenous reducing agents like glutathione (B108866). wikipedia.org This cleavage is expected to yield two molecules of an S-acylated thiamine intermediate, which would then be subject to further metabolic processes.

Following the initial reduction, the myristoyl ester groups are likely hydrolyzed by cellular esterases to release free thiamine. This thiamine is then available for phosphorylation by thiamine pyrophosphokinase to form thiamine diphosphate (B83284) (ThDP), the biologically active coenzyme. nih.gov However, the intermediate metabolites, such as O-myristoyl-thiamine, may possess their own distinct biological activities that are independent of their conversion to thiamine. Research into analogous lipophilic thiamine derivatives like sulbutiamine (B1681778) has shown that the intermediate metabolites are key to its action. nih.gov A thorough investigation is required to isolate and characterize these potential active metabolites of o,o'-Bismyristoyl thiamine disulfide and to determine their pharmacokinetic profiles and biological effects.

Table 1: Postulated Metabolic Pathway of this compound and Potential Research Questions

Metabolic StepPostulated MetaboliteKey Research Questions
Step 1: Reduction O-Myristoyl-thiamine (two molecules)What specific enzymes (e.g., glutathione reductase, thioredoxin reductase) are responsible for the disulfide bond cleavage? What is the rate of this reaction?
Step 2: Hydrolysis Thiamine and Myristic AcidWhich cellular esterases are involved in the hydrolysis of the myristoyl group? Does this metabolite have unique membrane-interacting properties?
Step 3: Phosphorylation Thiamine Monophosphate (ThMP), Thiamine Diphosphate (ThDP)How efficiently is the released thiamine phosphorylated in target tissues like the brain? Does the lipophilic nature of the parent compound influence the subcellular localization of ThDP?

Elucidation of Broader Non-Coenzymatic Roles

Beyond serving as a precursor to the coenzyme ThDP, thiamine and its derivatives are increasingly recognized for their non-coenzymatic functions. patsnap.comnih.govpatsnap.com These roles may include the modulation of gene expression, direct antioxidant effects, and regulation of neuronal channels. nih.gov A significant research finding for this compound (referred to as BMT in the study) demonstrated its ability to inhibit the nuclear translocation of both the HIV-1 transactivator (Tat) and the cellular transcriptional nuclear factor-kappa B (NF-κB). nih.gov This action, which suppresses viral replication, is independent of thiamine's coenzymatic role in metabolism and points to a direct modulatory effect on cellular signaling pathways. nih.gov

Future research should seek to further unravel these broader roles. For instance, studies on other thiamine derivatives have shown anti-inflammatory and neuroprotective properties that are not linked to ThDP levels. nih.govresearchgate.net Investigations could explore whether this compound or its unique metabolites can directly interact with cellular proteins, receptors, or ion channels to exert therapeutic effects. nih.gov The impact on bone homeostasis is another emerging non-coenzymatic area, with studies showing thiamine can inhibit osteoclast differentiation, a process involving reactive oxygen species (ROS) and the unfolded protein response. nih.govnih.gov

Synergistic Research with Other Biochemical Agents

The potential for this compound to act synergistically with other biochemical agents is a largely unexplored but promising field. Combining it with other compounds could enhance therapeutic efficacy or target multiple pathways of a disease. For example, research on the related thiamine derivative fursultiamine (B1674287) found that it enhanced the chondroprotective effects of glucosamine (B1671600) hydrochloride and chondroitin (B13769445) sulfate (B86663) in an animal model of osteoarthritis. nih.gov Another study noted that benfotiamine (B1667992), a thiamine thioester, acted synergistically with citicoline (B1669096) to improve memory in a mouse model. nih.gov

Future studies could investigate the combination of this compound with:

Antioxidants: Co-administration with compounds like N-acetylcysteine or alpha-lipoic acid could provide a more robust defense against oxidative stress in neurodegenerative models.

Anti-inflammatory Drugs: Combining it with non-steroidal anti-inflammatory drugs (NSAIDs) could offer a dual approach to managing inflammatory conditions, potentially allowing for lower doses of each agent. A study on a glucosyl thiamine disulfide prodrug of naproxen (B1676952) demonstrated a promising carrier strategy to enhance brain delivery. nih.gov

Mitochondrial Enhancers: Agents like coenzyme Q10 or PQQ (pyrroloquinoline quinone) could complement the role of thiamine in supporting mitochondrial energy metabolism.

Advanced Animal Models for Specific Disease Mechanisms (excluding clinical human trials)

To fully understand the therapeutic potential of this compound, it is essential to move beyond simple thiamine deficiency models and utilize advanced animal models that replicate specific human diseases. The pyrithiamine-induced thiamine deficiency (PTD) model is well-established for studying neurological conditions like Korsakoff's syndrome and Wernicke's encephalopathy. researchgate.netwikipedia.org However, the unique properties of this lipophilic compound warrant investigation in more complex pathological contexts.

Table 2: Potential Advanced Animal Models for Future Research

Disease AreaPotential Animal ModelResearch Focus
Neurodegeneration APP/PS1 transgenic mice (Alzheimer's Disease) researchgate.netInvestigate effects on amyloid-β plaque deposition, tau pathology, and cognitive decline.
FUS transgenic mice (Amyotrophic Lateral Sclerosis) nih.govAssess impact on motor neuron survival, disease progression, and neuroinflammation.
Inflammatory Disease Dextran sulfate sodium (DSS)-induced colitis modelExplore the role in modulating gut inflammation and macrophage activity, as thiamine deficiency can aggravate colitis.
Ovariectomy-induced osteoporosis model nih.govExamine the non-coenzymatic effects on bone density and osteoclast activity.
Metabolic Disease Streptozotocin-induced diabetic neuropathy modelEvaluate the potential to mitigate nerve damage and improve metabolic parameters.

These models would allow for a detailed mechanistic study of how this compound affects disease-specific pathways, such as neuroinflammation, protein aggregation, and metabolic dysregulation, independent of a pre-existing thiamine deficiency.

Further Exploration of Redox Signaling Pathways

Thiamine disulfide derivatives are known to interact with the cell's redox systems. Research has shown that compounds like thiamine disulfide, sulbutiamine, and fursultiamine can be reduced by both the glutathione and thioredoxin (Trx) systems. nih.govnih.gov This interaction is not merely a step in their metabolism but also a mechanism by which they can modulate the cellular redox state. When faced with oxidative stress, these compounds exert a protective effect, suggesting that their reduced thiol forms are the active species in scavenging reactive oxygen species (ROS). nih.govnih.gov

Furthermore, thiamine disulfides have been shown to increase the nuclear levels of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. nih.govnih.gov This leads to the increased expression of protective enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and thioredoxin reductase (TrxR). nih.govnih.gov

Future research on this compound should delve deeper into these pathways. Key questions include:

How does the myristoyl moiety influence the interaction with the glutathione and thioredoxin systems?

Does the compound directly activate Nrf2, or is the activation a secondary response to changes in the cellular thiol-disulfide balance?

Can it modulate the activity of ROS-generating enzymes, such as NADPH oxidases (Nox), which have been implicated in thiamine-related pathologies? nih.gov

A comprehensive understanding of its influence on redox signaling will be crucial in defining its potential as a therapeutic agent for conditions underpinned by oxidative stress. researchgate.net

Q & A

Q. What are the optimal synthetic routes for o,o'-Bismyristoyl thiamine disulfide, and how can purity be validated?

The synthesis of thiamine disulfide derivatives typically involves opening the thiazole ring to form a disulfide bond, often using thioglycolic acid or dithiothreitol as reducing agents . For acylated derivatives like o,o'-Bismyristoyl, myristoyl groups are introduced via esterification or acylation reactions. Reaction conditions (e.g., solvent polarity, pH, and temperature) must be optimized to prevent side reactions, such as over-reduction or thiol-disulfide exchange . Purity can be validated using reversed-phase HPLC with UV detection (e.g., at 254 nm for thiamine derivatives) and mass spectrometry to confirm molecular weight .

Q. How does the stability of this compound compare to other thiamine derivatives in biological matrices?

Lipophilic disulfide derivatives, such as TTFD (thiamine tetrahydrofurfuryl disulfide), exhibit greater stability in plasma and enhanced absorption compared to water-soluble thiamine salts due to their resistance to enzymatic degradation . For o,o'-Bismyristoyl, the myristoyl groups may further enhance lipid solubility, prolonging half-life in tissues. Stability assays should include incubation in simulated gastric fluid (pH 1.2) and plasma at 37°C, followed by LC-MS quantification of intact compound and degradation products .

Q. What pharmacokinetic parameters distinguish this compound from non-acylated disulfide derivatives?

Acylated derivatives like sulbutiamine (O-isobutyryl) show 3–5× higher bioavailability than thiamine hydrochloride due to passive diffusion across membranes . o,o'-Bismyristoyl’s long-chain acyl groups may further increase tissue retention. Key parameters to measure include:

  • AUC (Area Under the Curve) : Reflects total exposure.
  • Cmax : Peak plasma concentration.
  • T1/2 : Half-life, influenced by lipid solubility. Comparative studies in rodent models using radiolabeled compounds or PET imaging (e.g., <sup>11</sup>C-labeled TTFD ) are recommended.

Advanced Research Questions

Q. How can contradictory data on thiamine disulfide bioavailability be resolved in human trials?

Discrepancies in bioavailability studies (e.g., 7.7% for thiamine disulfide vs. 25% for benfotiamine ) arise from variations in dosing regimens, assay sensitivity, and interindividual differences in reductase activity. To address this:

  • Use crossover designs to minimize population variability.
  • Employ population pharmacokinetic modeling to account for metabolic heterogeneity.
  • Validate assays with internal standards (e.g., deuterated thiamine) to improve accuracy .

Q. What experimental models are suitable for studying This compound’s neuropharmacological effects?

  • SHR Rats : Spontaneously hypertensive rats model hypertension and metabolic syndrome, useful for studying cardiovascular and neurological outcomes .
  • Memory Assays : Morris water maze or novel object recognition tests in mice to evaluate cognitive enhancement .
  • In Vitro Models : Neuronal cell lines (e.g., SH-SY5Y) treated with glutamate or oxidative stressors to assess neuroprotection .

Q. What role do disulfide bonds play in the enzymatic activity of thiamine derivatives?

Disulfide bonds in derivatives like TTFD bypass the need for thiamine transporters (e.g., SLC19A2/3), enabling direct cellular uptake and rapid conversion to active thiamine pyrophosphate (ThDP) via cytoplasmic reductases . For o,o'-Bismyristoyl, the disulfide bond may also act as a redox-sensitive "prosthetic group," modulating coenzyme activity in α-ketoacid decarboxylation . Structural studies (e.g., X-ray crystallography of ThDP-binding enzymes) can clarify mechanistic differences .

Q. How can researchers address analytical challenges in quantifying thiamine disulfide metabolites?

Thiamine disulfides are reduced to free thiamine in biological samples, complicating metabolite profiling. Methodological solutions include:

  • Stabilization : Immediate sample acidification (pH <3) to inhibit reductases .
  • Chromatography : Use of hydrophilic interaction liquid chromatography (HILIC) to separate phosphorylated metabolites (ThMP, ThDP, ThTP) .
  • Enzymatic Assays : Coupling with pyruvate dehydrogenase to measure ThDP cofactor activity .

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